A Proposed Synthesis and Characterization of 3-Fluorooxane-4,4-diol: A Novel Fluorinated Heterocycle
A Proposed Synthesis and Characterization of 3-Fluorooxane-4,4-diol: A Novel Fluorinated Heterocycle
An In-Depth Technical Guide for Drug Development Professionals
Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1] This guide addresses the synthesis and characterization of 3-fluorooxane-4,4-diol, a novel compound for which, to date, no specific synthetic protocol has been published. Leveraging established principles of fluorine chemistry, we present a robust, scientifically-grounded proposed synthetic route starting from a commercially available precursor. This document provides a comprehensive framework for its preparation via electrophilic fluorination and subsequent hydration, followed by a detailed discussion of the analytical methodologies required for its unambiguous structural elucidation, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. The protocols and insights herein are designed to equip researchers and drug development professionals with the necessary knowledge to synthesize and validate this promising new chemical entity.
Introduction: The Strategic Value of Fluorinated Oxanes
The introduction of fluorine into drug candidates can profoundly alter their metabolic stability, bioavailability, and binding affinity.[1] The oxane (tetrahydropyran) ring is a prevalent motif in numerous natural products and pharmaceuticals, valued for its favorable physicochemical properties. The combination of these two features—a fluorine atom and an oxane core—presents a compelling strategy for developing novel chemical matter.
3-Fluorooxane-4,4-diol is a unique structure featuring three key components:
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An Oxane Ring: A stable, saturated six-membered heterocycle containing oxygen.
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A Fluorine Substituent: Positioned at the C3 position, adjacent to a carbonyl or its hydrate.
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A Geminal Diol (Hydrate): A hydrated ketone at the C4 position, stabilized by the electron-withdrawing nature of the adjacent fluorine atom.
This technical guide provides a proposed pathway to this molecule, designed to be a self-validating system where the rationale behind each step is explained, and the characterization methods provide definitive proof of structure.
Table 1: Physical and Computed Properties of 3-Fluorooxane-4,4-diol
| Property | Value | Source |
| Molecular Formula | C₅H₉FO₃ | [2] |
| Molecular Weight | 136.12 g/mol | [2] |
| IUPAC Name | 3-fluorooxane-4,4-diol | [2] |
| SMILES | C1COCC(C1(O)O)F | [2] |
| InChIKey | BKQIVNQXMOFOJZ-UHFFFAOYSA-N | [2] |
| XLogP3 | -0.8 | [2] |
Proposed Synthesis of 3-Fluorooxane-4,4-diol
Due to the absence of a published procedure, we propose a two-step synthesis commencing with the commercially available tetrahydro-4H-pyran-4-one. The strategy involves an α-fluorination followed by hydration of the ketone to the target gem-diol.
Caption: Proposed two-step synthesis of 3-Fluorooxane-4,4-diol.
Step 1: α-Fluorination of Tetrahydro-4H-pyran-4-one
Causality and Reagent Choice: The primary objective is to install a single fluorine atom adjacent to the carbonyl group. An electrophilic fluorination approach is ideal for this transformation. Reagents such as N-fluorobenzenesulfonimide (NFSI) or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) are effective, modern electrophilic fluorine sources that are safer and more manageable than elemental fluorine gas.[1][3] We propose using Selectfluor® due to its high efficiency and operational simplicity in aqueous solvent systems, which directly facilitates the subsequent hydration step.[4] The reaction proceeds via an enol or enolate intermediate, which attacks the electrophilic fluorine source.
Experimental Protocol:
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Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydro-4H-pyran-4-one (1.0 eq).
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Solvent Addition: Dissolve the starting material in a 1:1 mixture of acetonitrile and water (e.g., 100 mL for a 0.1 mol scale reaction).
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Reagent Addition: Add Selectfluor® (1.1 eq) to the solution in one portion at room temperature. The reaction is typically exothermic and should be monitored.
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Reaction Monitoring: Stir the reaction mixture at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).
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Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 3-fluorotetrahydro-4H-pyran-4-one, can be purified by flash column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of the fluorinated ketone intermediate.
Step 2: Hydration to 3-Fluorooxane-4,4-diol
Mechanistic Principle: The equilibrium between a ketone and its corresponding gem-diol (hydrate) is significantly influenced by the electronic environment of the carbonyl carbon. The presence of the highly electronegative fluorine atom at the α-position inductively withdraws electron density from the carbonyl carbon. This increases its electrophilicity and stabilizes the hydrate form, shifting the equilibrium toward the desired 3-fluorooxane-4,4-diol. This step may occur spontaneously during the aqueous workup of the fluorination reaction or can be completed by purification from a water-containing solvent system.
Protocol for Isolation and Purification:
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Crystallization: The crude product from Step 1 can often be purified directly by recrystallization. Dissolve the crude material in a minimal amount of hot water or a mixed solvent system like acetone/water or ethanol/water.
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Isolation: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Filtration: Collect the crystalline product by vacuum filtration, washing with a small amount of cold water.
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Drying: Dry the crystals under vacuum to yield pure 3-fluorooxane-4,4-diol. The presence of the diol can be confirmed by the disappearance of the ketone signal in IR and ¹³C NMR spectra and the appearance of hydroxyl signals.
In-depth Characterization
Unambiguous characterization is critical to validate the structure of the synthesized compound. A combination of spectroscopic techniques is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of fluorinated organic molecules.[5] A full suite of experiments (¹H, ¹³C, ¹⁹F, and 2D correlation spectra like COSY and HSQC) should be performed. The presence of fluorine introduces characteristic splitting patterns (J-couplings) that are invaluable for confirming the structure.[6]
Table 2: Predicted NMR Spectroscopic Data for 3-Fluorooxane-4,4-diol (in D₂O)
| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |
| ¹H NMR | 4.5 - 4.8 | ddd | JHF ≈ 48, Jgem, Jvic | H-3 (proton on carbon bearing fluorine) |
| 3.5 - 4.0 | m | - | H-2, H-5, H-6 (protons on carbons adjacent to oxygen) | |
| ¹³C NMR | 90 - 95 | d | ¹JCF ≈ 180-200 | C-3 (carbon bearing fluorine) |
| 95 - 100 | d | ²JCF ≈ 20-25 | C-4 (carbon bearing gem-diol) | |
| 60 - 70 | m | - | C-2, C-6 (carbons adjacent to oxygen) | |
| 30 - 40 | d | ²JCF ≈ 15-20 | C-5 | |
| ¹⁹F NMR | -190 to -210 | ddd | ¹JFH ≈ 48, etc. | F-3 |
Note: Chemical shifts (δ) are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F). Multiplicity: d = doublet, t = triplet, m = multiplet, ddd = doublet of doublet of doublets. J-couplings are approximate and serve as a guide.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation analysis.[7] Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.
Table 3: Predicted Mass Spectrometry Data for 3-Fluorooxane-4,4-diol
| Ion | Predicted m/z | Identity |
| [M+H]⁺ | 137.06 | Protonated Molecular Ion |
| [M+Na]⁺ | 159.04 | Sodiated Adduct |
| [M-H₂O+H]⁺ | 119.05 | Loss of water |
| [M-HF+H]⁺ | 117.06 | Loss of hydrogen fluoride |
X-Ray Crystallography
For definitive and unambiguous structural proof, single-crystal X-ray diffraction is the gold standard.[8] This technique provides the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and conformation.
Generalized Protocol for Crystallography:
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Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a solvent (e.g., water, ethanol) or by vapor diffusion.[8]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
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Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation. The final refined structure provides incontrovertible evidence for the formation of 3-fluorooxane-4,4-diol.[9]
Safety, Handling, and Storage
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Fluorinating Agents: Electrophilic fluorinating agents like Selectfluor® are strong oxidizers. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Avoid contact with combustible materials.
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Product Handling: While the final product is not expected to be highly toxic, standard laboratory safety procedures should be followed. Handle with gloves and safety glasses.
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Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion and Future Outlook
This guide outlines a logical and robust proposed synthesis for the novel compound 3-fluorooxane-4,4-diol, based on well-established principles of modern organic chemistry. The detailed characterization workflow provides a clear path for researchers to validate its structure with high confidence. The successful synthesis and characterization of this molecule would provide a valuable new building block for medicinal chemistry and drug discovery programs. Future work could explore its incorporation into biologically active scaffolds to investigate the impact of this unique fluorinated, hydrated heterocyclic motif on pharmacological activity.
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Figure 1. Chemical structure of 3-Fluorooxane-4,4-diol.
